methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate
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Overview
Description
“Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate” is a compound that belongs to the class of organic compounds known as 1,2,3,4-tetrahydroisoquinolines . These compounds are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has garnered a lot of attention in the scientific community due to their biological potential . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Scientific Research Applications
Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as to investigate the physiological and biochemical effects of certain compounds. It has also been used to study the effects of certain compounds on the nervous system, and to investigate the effects of certain drugs on the immune system. This compound has also been used to study the effects of certain compounds on the cardiovascular system.
Mechanism of Action
Target of Action
Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds, in general, are known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The interaction of these compounds with their targets often results in significant changes in the biological function of the targets, leading to therapeutic effects .
Biochemical Pathways
Given the broad biological activities of thiq-based compounds, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound could have similar effects.
Advantages and Limitations for Lab Experiments
The main advantage of using methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate in laboratory experiments is that it is a small molecule that can be easily synthesized and manipulated. In addition, it is a relatively safe molecule, making it suitable for use in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it has a short half-life, making it difficult to use in long-term experiments. In addition, the effects of this compound are relatively weak, making it difficult to study certain biochemical and physiological processes.
Future Directions
Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate has a wide range of potential future applications. For example, it could be used to further investigate the effects of certain drugs on the body, as well as to study the effects of certain compounds on the nervous system. In addition, this compound could be used to investigate the effects of certain compounds on the cardiovascular system. Furthermore, this compound could be used to study the effects of certain compounds on the immune system. Finally, this compound could be used to study the effects of certain compounds on the metabolism.
Synthesis Methods
Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate is synthesized through a multi-step synthesis process. The first step involves the formation of the precursors, which are then reacted together to form the final product. The precursors are formed through a reaction between benzaldehyde and ethyl isocyanoacetate, followed by a reaction between the resulting product and 4-methoxyphenylhydrazine. The final product is then obtained by reacting the two precursors with ethyl isocyanoacetate and 4-methoxyphenylhydrazine.
properties
IUPAC Name |
methyl 4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(23)13-4-2-12(3-5-13)16(21)20-14-7-6-11-8-9-19-17(22)15(11)10-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTDPNMJVKBFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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